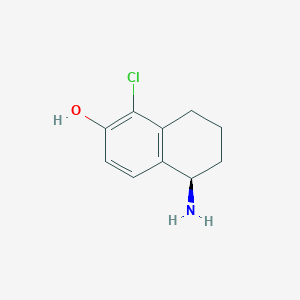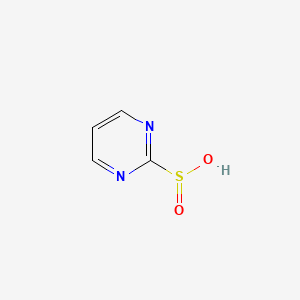
Pyrimidine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-2-sulfinic acid is a heterocyclic compound containing a pyrimidine ring with a sulfinic acid group attached at the second position. Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. The sulfinic acid group adds unique chemical properties to the molecule, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-2-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of pyrimidine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of pyrimidine-2-thiol in an appropriate solvent, such as water or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2-sulfinic acid undergoes various chemical reactions, including:
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed:
Pyrimidine-2-sulfonic acid: Formed through oxidation.
Pyrimidine-2-thiol: Formed through reduction.
Various substituted pyrimidine derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Pyrimidine-2-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine-2-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also allows it to participate in oxidative stress pathways, influencing cellular processes .
Comparison with Similar Compounds
Pyrimidine-2-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.
Pyrimidine-2-sulfonic acid: An oxidized form of pyrimidine-2-sulfinic acid.
Pyrimidine-4-sulfinic acid: A positional isomer with the sulfinic acid group at the fourth position.
Uniqueness: this compound is unique due to its specific chemical reactivity and the presence of the sulfinic acid group at the second position. This positioning allows for distinct interactions with biological molecules and unique chemical transformations compared to its isomers and derivatives .
Properties
CAS No. |
288400-79-3 |
|---|---|
Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
pyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-5-2-1-3-6-4/h1-3H,(H,7,8) |
InChI Key |
RKNRIAHABHXEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


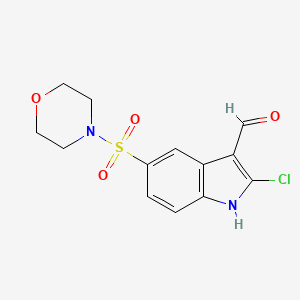
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)


![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)

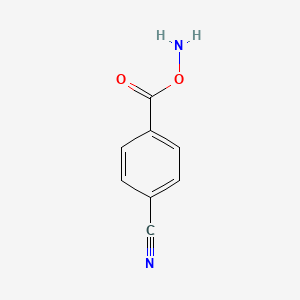

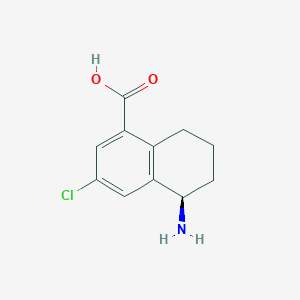
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
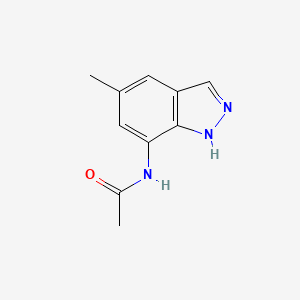
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
